molecular formula C9H10N2O3 B1531492 5-Cyclobutoxypyrazine-2-carboxylic acid CAS No. 1340353-76-5

5-Cyclobutoxypyrazine-2-carboxylic acid

Cat. No.: B1531492
CAS No.: 1340353-76-5
M. Wt: 194.19 g/mol
InChI Key: LYFYHJMRJRLDRW-UHFFFAOYSA-N
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Description

5-Cyclobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is an important intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring attached to a pyrazine ring, which in turn is attached to a carboxylic acid group .

Scientific Research Applications

Multicomponent Heterocyclizations and Antimicrobial Activity

  • Abstract : Research into three-component reactions of 5-aminopyrazoles, salicylic aldehydes, and pyruvic acids has led to the development of a method to control the selectivity of heterocyclizations. This method allows the direction of the reaction to be varied by changing the reaction parameters. Compounds produced through this method have shown antimicrobial activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, albeit at high concentrations (Murlykina et al., 2013).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

  • Abstract : A study on the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid via ruthenium-catalyzed cycloaddition presents a pathway to create peptidomimetics or biologically active compounds. This protocol helps overcome issues related to the Dimroth rearrangement, a common challenge in the chemistry of this molecule. The synthesized compounds, including triazoles acting as HSP90 inhibitors, demonstrate the versatility of this approach in creating biologically active structures (Ferrini et al., 2015).

Multicomponent Cyclocondensation Reactions

  • Abstract : The study explores the cyclocondensation reactions of aminoazoles, arylpyruvic acids, and aldehydes, revealing different pathways depending on reaction conditions. These findings provide insights into the chemoselectivity of multicomponent reactions, contributing to the synthesis of various carboxylic acids with potential applications in medicinal chemistry (Sakhno et al., 2008).

Synthesis of Pyrazine Derivatives

  • Abstract : A review on the synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, highlights various methods, including chemical, electrochemical, and microbial synthesis. This review underscores the significance of pyrazine derivatives in pharmaceutical development and their diverse synthesis pathways (Bai Jin-quan, 2013).

Mechanism of Action

The mechanism of action of 5-Cyclobutoxypyrazine-2-carboxylic acid is not clearly recognized . More research is needed to elucidate this.

Safety and Hazards

The safety data sheet for 5-Cyclobutoxypyrazine-2-carboxylic acid suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Properties

IUPAC Name

5-cyclobutyloxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-4-11-8(5-10-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFYHJMRJRLDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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